alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
Pentedrone is a substituted cathinone that differs from methcathinone by having a propyl, rather than methyl, side chain. This metabolite of pentedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
1422513-91-4
VCID:
VC0151108
InChI:
InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1
SMILES:
CCCC(C(C1=CC=CC=C1)O)NC.Cl
Molecular Formula:
C12H20ClNO
Molecular Weight:
229.748
alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
CAS No.: 1422513-91-4
Cat. No.: VC0151108
Molecular Formula: C12H20ClNO
Molecular Weight: 229.748
* For research use only. Not for human or veterinary use.
Specification
| Description | Pentedrone is a substituted cathinone that differs from methcathinone by having a propyl, rather than methyl, side chain. This metabolite of pentedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 1422513-91-4 |
| Molecular Formula | C12H20ClNO |
| Molecular Weight | 229.748 |
| IUPAC Name | (1R,2S)-2-(methylamino)-1-phenylpentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1 |
| Standard InChI Key | DBMBOQURAYUHGJ-LYCTWNKOSA-N |
| SMILES | CCCC(C(C1=CC=CC=C1)O)NC.Cl |
| Appearance | Assay:≥95%A crystalline solid |
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